(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
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Overview
Description
(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic compound with a unique structure that includes a furodioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one typically involves multiple steps. One common approach is to start with a suitable dihydrofuran derivative, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired furodioxol ring system. The tert-butyldimethylsilyl (TBDMS) group is often introduced as a protecting group for the hydroxyl functionality during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Nicotine Related Compound E: A compound with a pyrrolidine structure, used as a reference standard.
Uniqueness
(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is unique due to its specific furodioxol ring system and the presence of the tert-butyldimethylsilyl group. These structural features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H26O5Si |
---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10+,11+/m0/s1 |
InChI Key |
VBPYRQYBEKHPKA-HBNTYKKESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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